For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Methylpentanoate (B1260497)
This document provides a comprehensive overview of the chemical and physical properties of ethyl 3-methylpentanoate, a significant compound in various industrial and research applications. This guide includes key physicochemical data, detailed experimental protocols for its synthesis, and visual diagrams to illustrate reaction pathways and molecular characteristics.
Core Chemical and Physical Properties
Ethyl 3-methylpentanoate is an ester recognized for its characteristic fruity odor, which has led to its use in the fragrance and flavor industries.[1] It is a colorless to pale yellow liquid that is generally stable under standard conditions.[1] This compound is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of ethyl 3-methylpentanoate.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 144.21 g/mol | [2][3][4] |
| CAS Number | 5870-68-8 | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Odor | Fruity, similar to pineapple and blue-green | [2] |
| Boiling Point | 152-159 °C at 760 mmHg | [2][5] |
| Density | 0.862 - 0.872 g/cm³ at 25 °C | [2][5] |
| Refractive Index | 1.403 - 1.413 at 20 °C | [2][5] |
| Flash Point | 45 °C (113 °F) | [5] |
| Vapor Pressure | 2.91 mmHg at 25 °C | [2] |
Identifiers and Descriptors
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | ethyl 3-methylpentanoate | [3] |
| Synonyms | Ethyl 3-methylvalerate, 3-Methylvaleric acid ethyl ester | [1][4] |
| InChI | InChI=1S/C8H16O2/c1-4-7(3)6-8(9)10-5-2/h7H,4-6H2,1-3H3 | [1][3] |
| InChIKey | TXAWGHYFBQBVNK-UHFFFAOYSA-N | [1] |
| SMILES | CCC(C)CC(=O)OCC | [1] |
Synthesis and Experimental Protocols
Ethyl 3-methylpentanoate is typically synthesized via the esterification of its parent carboxylic acid, 3-methylpentanoic acid, with ethanol (B145695). The synthesis of 3-methylpentanoic acid itself is a critical precursor step.
Synthesis of 3-Methylpentanoic Acid via Malonic Ester Synthesis
A common method for preparing 3-methylpentanoic acid involves the alkylation of a malonic ester derivative.[6]
Protocol:
-
Saponification: Ethyl sec-butylmalonate (0.92 mole) is slowly added to a hot solution of potassium hydroxide (B78521) (3.6 moles) in 200 cc of water. The mixture is refluxed for two hours to ensure complete saponification.[6]
-
Alcohol Removal: To prevent the reformation of the ester during acidification, 200 cc of liquid is distilled from the solution to remove the ethanol formed during saponification.[6]
-
Acidification and Decarboxylation: The solution is cooled, and a cold solution of concentrated sulfuric acid (3.3 moles) in 450 cc of water is added slowly. This protonates the carboxylate and facilitates the decarboxylation of the resulting malonic acid derivative upon heating. The mixture is then refluxed for approximately three hours.[6]
-
Isolation and Purification: The resulting 3-methylpentanoic acid layer is separated by distillation using an automatic separator. The crude acid is then mixed with an equal volume of dry benzene (B151609) and distilled to remove water, yielding pure 3-methylpentanoic acid (boiling point 193–196 °C).[6]
Fischer Esterification of 3-Methylpentanoic Acid
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7]
Protocol:
-
Reaction Setup: 3-Methylpentanoic acid is dissolved in a large excess of ethanol, which serves as both the reactant and the solvent.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is added to the solution.[7]
-
Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Workup and Purification: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst. The aqueous layer is separated, and the organic layer containing the ester is washed with water and brine. The crude ethyl 3-methylpentanoate is then dried over an anhydrous salt (e.g., MgSO₄) and purified by distillation.
Spectroscopic and Analytical Data
Characterization of ethyl 3-methylpentanoate relies on standard spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, the expected characteristics can be inferred.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, along with complex multiplets for the protons on the pentanoate chain.
-
¹³C NMR Spectroscopy: The carbon NMR would display eight distinct signals, corresponding to each unique carbon atom in the structure, including a characteristic signal for the carbonyl carbon of the ester group at a downfield chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Additional bands corresponding to C-H and C-O stretches will also be present. The NIST WebBook provides an IR spectrum for the precursor, 3-methylpentanoic acid, which shows a strong carbonyl peak.[8]
Safety and Handling
Ethyl 3-methylpentanoate is classified as a flammable liquid.[4] It should be kept away from heat, sparks, open flames, and hot surfaces.[4] Standard laboratory safety precautions, including the use of protective gloves, clothing, and eye protection, are recommended during handling.[4] The compound may cause skin and eye irritation.[1] Proper storage in a cool, well-ventilated area is necessary to maintain its stability.[1]
Applications and Relevance
Ethyl 3-methylpentanoate is primarily utilized as a flavoring and fragrance agent due to its pleasant fruity aroma.[1][2] It is found naturally in some fruits like litchi and melon.[2] In organic synthesis, it can serve as a building block for more complex molecules.[1] Its properties also make it a subject of interest in biochemical research.[9]
References
- 1. CAS 5870-68-8: Ethyl 3-methylpentanoate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. ethyl (3R)-3-methylpentanoate | C8H16O2 | CID 7567160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ethyl 3-methyl valerate [thegoodscentscompany.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pentanoic acid, 3-methyl- [webbook.nist.gov]
- 9. medchemexpress.com [medchemexpress.com]
